molecular formula C14H15N3S B14919434 1-(2,4-Dimethylphenyl)-3-pyridin-2-ylthiourea CAS No. 69437-69-0

1-(2,4-Dimethylphenyl)-3-pyridin-2-ylthiourea

Cat. No.: B14919434
CAS No.: 69437-69-0
M. Wt: 257.36 g/mol
InChI Key: DNOYMPGXCHOGHR-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-pyridin-2-ylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a 2,4-dimethylphenyl ring and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-3-pyridin-2-ylthiourea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with 2-aminopyridine. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-3-pyridin-2-ylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-pyridin-2-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dimethylphenyl)-3-pyridin-2-ylthiourea is unique due to the presence of both 2,4-dimethylphenyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

69437-69-0

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-pyridin-2-ylthiourea

InChI

InChI=1S/C14H15N3S/c1-10-6-7-12(11(2)9-10)16-14(18)17-13-5-3-4-8-15-13/h3-9H,1-2H3,(H2,15,16,17,18)

InChI Key

DNOYMPGXCHOGHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=N2)C

solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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